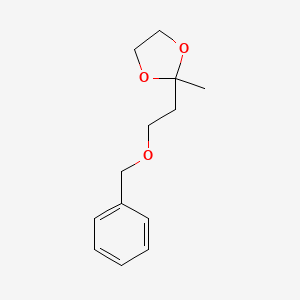![molecular formula C13H18N2O2 B8606530 [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid](/img/structure/B8606530.png)
[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. The presence of the piperazine ring and the phenylacetic acid moiety makes it a versatile molecule for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid typically involves the reaction of 4-methylpiperazine with a suitable phenylacetic acid derivative. One common method includes the use of acyl chloride intermediates. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid can be reacted with thionyl chloride (SOCl₂) using dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in the treatment of various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to receptors and enzymes, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential medicinal applications.
4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester: Another piperazine derivative with different functional groups and applications.
Uniqueness: [4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. The presence of both the piperazine ring and the phenylacetic acid moiety provides a versatile scaffold for drug design, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-[4-(4-methylpiperazin-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Clave InChI |
UQNVAKOELHOJFN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)






![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)

![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)



